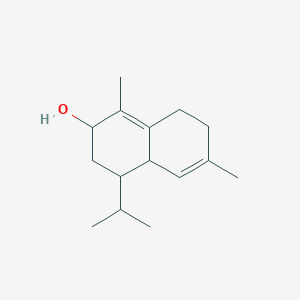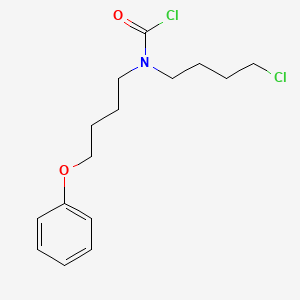
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is a chemical compound with the molecular formula C10H13ClO. It is known for its unique structure, which includes both chlorobutyl and phenoxybutyl groups attached to a carbamyl chloride moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride typically involves the reaction of 4-chlorobutyl chloride with 4-phenoxybutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The carbamyl chloride group can be reduced to form corresponding amines
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of primary or secondary amines
Aplicaciones Científicas De Investigación
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbamyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenoxybutyl chloride: Similar structure but lacks the carbamyl chloride group.
4-Chlorobutyl phenyl ether: Similar structure but lacks the phenoxybutyl group.
(4-Chlorobutyl)(4-phenoxybutyl)amine: Similar structure but the carbamyl chloride group is replaced with an amine group
Uniqueness
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is unique due to the presence of both chlorobutyl and phenoxybutyl groups attached to a reactive carbamyl chloride moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different scientific fields .
Propiedades
Número CAS |
112879-47-7 |
|---|---|
Fórmula molecular |
C15H21Cl2NO2 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
N-(4-chlorobutyl)-N-(4-phenoxybutyl)carbamoyl chloride |
InChI |
InChI=1S/C15H21Cl2NO2/c16-10-4-5-11-18(15(17)19)12-6-7-13-20-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
Clave InChI |
IDSUCHCEGOSDQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCN(CCCCCl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
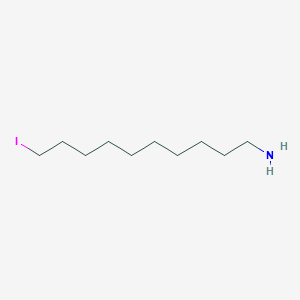
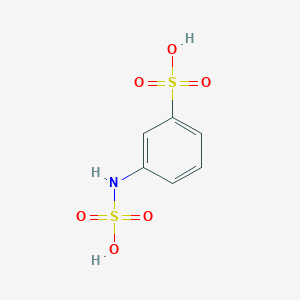

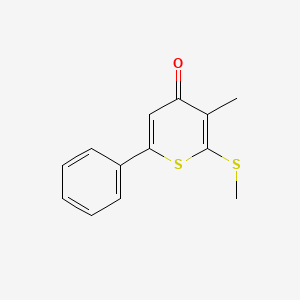
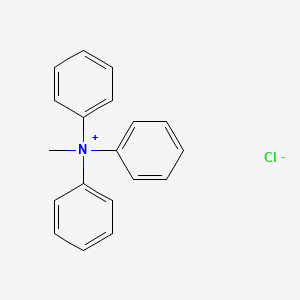
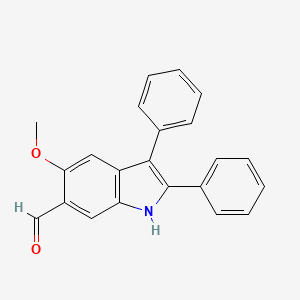
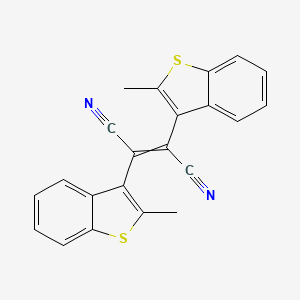
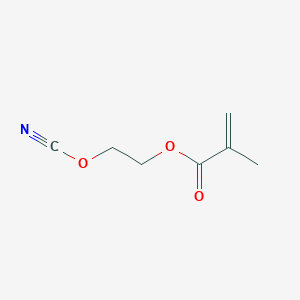
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
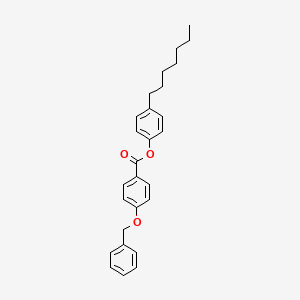
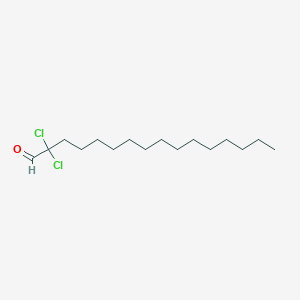
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
